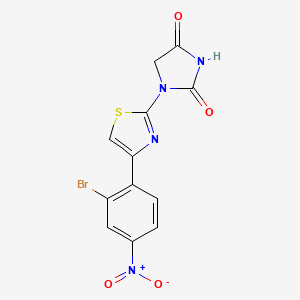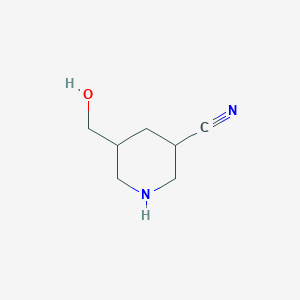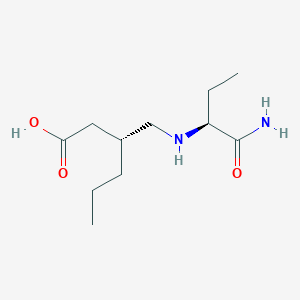
(R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is a chiral amino acid derivative with potential applications in various fields, including medicinal chemistry and biochemistry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid typically involves multi-step organic reactions. One common approach is the coupling of protected amino acids followed by deprotection steps. For instance, the synthesis may start with the protection of the amino group using a suitable protecting group like Boc (tert-butoxycarbonyl). The protected amino acid is then coupled with another amino acid derivative using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC (high-performance liquid chromatography) can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its chiral nature makes it valuable for studying stereochemistry and chiral catalysis.
Biology: In biological research, this compound can be used to study protein interactions and enzyme mechanisms. It may also serve as a substrate or inhibitor in enzymatic assays.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to drug discovery efforts.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical methods.
Wirkmechanismus
The mechanism of action of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid depends on its specific application. In enzymatic reactions, it may act as a substrate, binding to the active site of the enzyme and undergoing catalysis. In receptor interactions, it may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (S)-3-(((®-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid
- ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)pentanoic acid
- ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)heptanoic acid
Comparison: Compared to its similar compounds, ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid has a unique combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets. Its specific structure may confer distinct properties, such as binding affinity and selectivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-3-5-8(6-10(14)15)7-13-9(4-2)11(12)16/h8-9,13H,3-7H2,1-2H3,(H2,12,16)(H,14,15)/t8-,9+/m1/s1 |
InChI-Schlüssel |
BQMYDNIVIMBFIX-BDAKNGLRSA-N |
Isomerische SMILES |
CCC[C@H](CC(=O)O)CN[C@@H](CC)C(=O)N |
Kanonische SMILES |
CCCC(CC(=O)O)CNC(CC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


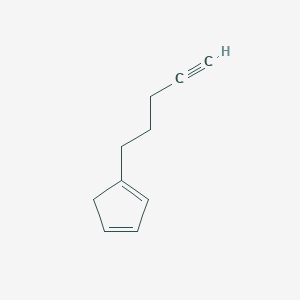
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)

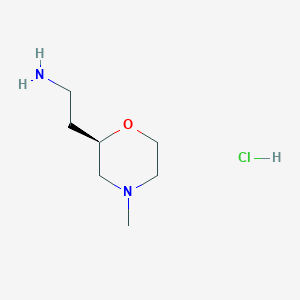
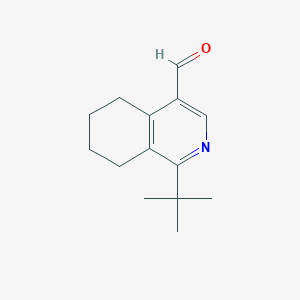
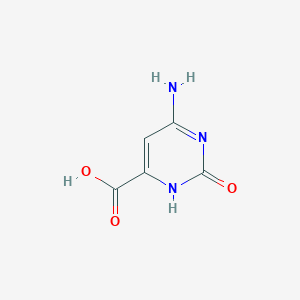
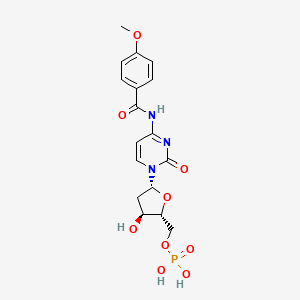
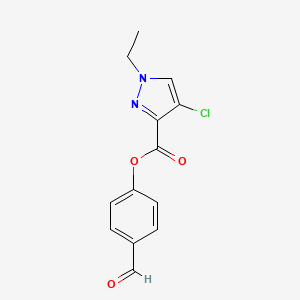
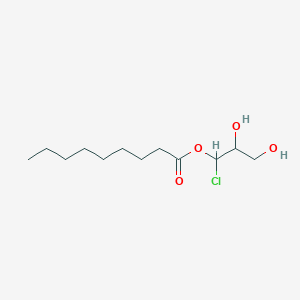
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)
